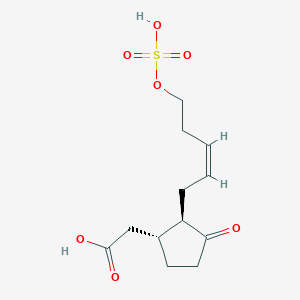

12-Hydroxyjasmonate sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

12-Hydroxyjasmonate sulfate is a derivative of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. This compound is formed by the sulfation of 12-hydroxyjasmonate, which is a hydroxylated form of jasmonic acid. Jasmonates, including this compound, are involved in various physiological processes such as defense mechanisms against herbivores and pathogens, as well as in the regulation of reproductive development and senescence .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 12-hydroxyjasmonate sulfate typically involves the hydroxylation of jasmonic acid followed by sulfation. The hydroxylation step can be achieved using specific hydroxylases that introduce a hydroxyl group at the 12th position of jasmonic acid. The sulfation process is catalyzed by sulfotransferases, which transfer a sulfate group from 3’-phosphoadenosine 5’-phosphosulfate (PAPS) to the hydroxyl group of 12-hydroxyjasmonate .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms or plants that overexpress the necessary hydroxylases and sulfotransferases. These organisms can be cultured in bioreactors to produce the compound in large quantities. The product is then extracted and purified using chromatographic techniques .

化学反応の分析

Types of Reactions: 12-Hydroxyjasmonate sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it back to its non-sulfated form.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products:

Oxidation: Leads to the formation of various oxidized jasmonate derivatives.

Reduction: Produces 12-hydroxyjasmonate.

Substitution: Results in the formation of different substituted jasmonates.

科学的研究の応用

Chemistry

12-Hydroxyjasmonate sulfate serves as a model compound for studying sulfation reactions and the role of sulfotransferases. Its unique structure allows researchers to investigate the biochemical pathways involved in the sulfation process, which is crucial for understanding how various compounds are modified within biological systems.

Defense Mechanisms

Research has shown that this compound plays a critical role in plant defense responses. It activates the jasmonate signaling pathway, leading to the expression of defense-related genes. This activation occurs through its interaction with specific receptors, notably the COI1-JAZ complex, which regulates gene expression related to stress responses .

Stress Responses

The compound has been investigated for its effects on plant stress responses, including responses to wounding and pathogen attack. For instance, studies have indicated that the application of this compound can enhance resistance to pests and diseases in agricultural settings . Additionally, it has been shown to influence anthocyanin accumulation in plants under stress conditions .

Industrial Applications

In agriculture, this compound is utilized to enhance plant resistance to biotic stresses. Its application can lead to improved crop yields by fortifying plants against pests and pathogens without relying heavily on chemical pesticides. This aligns with sustainable agricultural practices aimed at reducing chemical inputs while maintaining productivity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Jasmonic Acid | Parent compound; involved in stress response | Regulates growth and defense mechanisms |

| 12-Hydroxyjasmonic Acid | Hydroxylated form; induces tuber formation | Similar signaling but different biological roles |

| This compound | Sulfated derivative; enhanced solubility | Increased stability and bioactivity |

This comparison highlights how the sulfation modification enhances the functionality of this compound compared to its parent compounds.

Case Study 1: Enhanced Pest Resistance

A study conducted on Arabidopsis thaliana demonstrated that treatment with this compound resulted in increased resistance against Pseudomonas syringae. The results indicated that plants treated with this compound exhibited higher levels of defense-related gene expression compared to untreated controls .

Case Study 2: Impact on Anthocyanin Accumulation

Another investigation revealed that loss-of-function mutants for specific jasmonate signaling components showed altered anthocyanin accumulation when treated with methyl jasmonate and subsequently with this compound. This suggests that the compound influences metabolic pathways related to pigment production under stress conditions .

作用機序

The mechanism of action of 12-hydroxyjasmonate sulfate involves its interaction with specific receptors and signaling pathways in plants. It is known to activate the jasmonate signaling pathway, which leads to the expression of defense-related genes. This activation is mediated by the binding of jasmonates to the F-box protein COI1, which forms a complex with JAZ proteins, leading to their degradation and the subsequent activation of transcription factors such as MYC2 .

類似化合物との比較

Jasmonic Acid: The parent compound of 12-hydroxyjasmonate sulfate.

12-Hydroxyjasmonic Acid: The hydroxylated form of jasmonic acid.

12-Hydroxyjasmonic Acid Glucoside: A glycosylated derivative of 12-hydroxyjasmonic acid

Uniqueness: this compound is unique due to its sulfation, which enhances its solubility and stability compared to other jasmonate derivatives. This modification also affects its biological activity, making it a valuable compound for studying jasmonate signaling and plant defense mechanisms .

特性

IUPAC Name |

2-[(1R,2R)-3-oxo-2-[(Z)-5-sulfooxypent-2-enyl]cyclopentyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7S/c13-11-6-5-9(8-12(14)15)10(11)4-2-1-3-7-19-20(16,17)18/h1-2,9-10H,3-8H2,(H,14,15)(H,16,17,18)/b2-1-/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUJBNROAVANKK-BSANDHCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1CC(=O)O)CC=CCCOS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCOS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。